2,5-Dihydrofuran-3-carboxylic acid
Overview
Description
2,5-Dihydrofuran-3-carboxylic acid is an organic compound that belongs to the furan family It is characterized by a five-membered ring containing one oxygen atom and a carboxylic acid group attached to the third carbon atom
Mechanism of Action
Target of Action
It is known that furan derivatives, such as benzofuran compounds, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have been found to have significant cell growth inhibitory effects on various types of cancer cells .
Mode of Action
It is known that furan derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some benzofuran derivatives have been found to exhibit dramatic anticancer activities, indicating their potential to interact with cellular targets and induce changes that inhibit cell growth .
Biochemical Pathways
Furan derivatives are known to impact various biochemical pathways, leading to downstream effects such as cell growth inhibition .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It is known that furan derivatives can have significant effects on cell growth, particularly in the context of cancer cells .
Action Environment
It is known that environmental factors can significantly impact the action of chemical compounds .
Biochemical Analysis
Biochemical Properties
Furan derivatives have been shown to exhibit various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Cellular Effects
Furan derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Furan derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydrofuran-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 3-hydroxy-2-pentenoic acid in the presence of an acid catalyst can yield this compound . Another method involves the oxidation of 2,5-dihydrofuran-3-carboxaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods
On an industrial scale, the production of this compound often involves the use of biomass-derived feedstocks. For example, furfural, a common biomass-derived chemical, can be converted to this compound through a series of chemical reactions including hydrogenation and oxidation . This approach is advantageous due to its sustainability and the availability of renewable resources.
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield tetrahydrofuran derivatives.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas in the presence of palladium catalysts.
Substitution Reagents: Alcohols, amines, and other nucleophiles.
Major Products
Oxidation: 2,5-Furandicarboxylic acid.
Reduction: Tetrahydrofuran-2-carboxylic acid.
Substitution: Esters, amides, and other derivatives.
Scientific Research Applications
2,5-Dihydrofuran-3-carboxylic acid has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
2,5-Dihydrofuran-3-carboxylic acid can be compared with other similar compounds such as:
Furan-2-carboxylic acid: Similar structure but lacks the dihydro functionality.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups and is a key monomer for the production of bio-based polymers.
Tetrahydrofuran-2-carboxylic acid: A fully hydrogenated derivative with different chemical properties.
Properties
IUPAC Name |
2,5-dihydrofuran-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-5(7)4-1-2-8-3-4/h1H,2-3H2,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPHHRYBFDWNMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CO1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some natural sources of 2,5-dihydrofuran-3-carboxylic acid derivatives?
A1: Several lichen species, particularly those belonging to the genus Parmotrema and Xanthoparmelia, have been identified as sources of this compound derivatives. For instance, (+)-praesorediosic acid and (+)-protopraesorediosic acid were isolated from the lichen Parmotrema praesorediosum []. Similarly, constipatic acid, protoconstipatic acid, and dehydroconstipatic acid were found in various Xanthoparmelia lichens [].
Q2: Have any novel this compound derivatives been discovered from other natural sources?
A2: Yes, asperpene E, isolated from the marine fungus Aspergillus sp. SCS-KFD66, represents the first natural product with a 2-substituted-5-oxo-4-phenyl-2,5-dihydrofuran-3-carboxylic acid skeleton []. This discovery highlights the potential of marine organisms as sources of novel chemical entities.
Q3: What synthetic approaches have been explored for this compound derivatives?
A3: Research demonstrates the synthesis of alkali metal salts of specific 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylic acid esters starting from malonic acid esters []. This multistage method avoids the isolation of intermediates, potentially offering a more efficient synthetic route.
Q4: Can you elaborate on the chemical reactions involving this compound derivatives?
A4: Studies have explored the cyclopropanation of N-substituted 3-aryl-2-cyanoprop-2-enamides and derivatives of 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid with bromine-containing zinc enolates []. This reaction holds promise for synthesizing structurally diverse compounds with potential biological activities.
Q5: Are there any potential applications of this compound derivatives in medicinal chemistry?
A5: While specific details about the medicinal chemistry applications are limited in the provided research, the isolation of asperpene E from a marine fungus and its unique structural features suggest potential for biological activity []. Further investigations are needed to explore its therapeutic potential.
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